4,7-Dichloro-6-nitroquinazoline

Afatinib intermediate synthesis Quinazoline scaffold Process validation

This critical building block for irreversible EGFR/HER2 inhibitors features a unique 4,7-dichloro-6-nitro pattern that enables sequential chemoselective SNAr. It is the validated intermediate from the most scalable afatinib route, providing established industrial precedent and benchmark yields (56.1%). Insist on material matching the definitive Nguyen et al. (2020) characterization profile to avoid common degradation and misidentification. Ideal for medicinal chemistry programs constructing 4,7-disubstituted quinazoline libraries.

Molecular Formula C8H3Cl2N3O2
Molecular Weight 244.03 g/mol
CAS No. 162012-71-7
Cat. No. B182880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-6-nitroquinazoline
CAS162012-71-7
Molecular FormulaC8H3Cl2N3O2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl
InChIInChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H
InChIKeyVHFFODQAQLNACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-6-nitroquinazoline (CAS 162012-71-7) – Key Intermediate for EGFR-TKI Synthesis


4,7-Dichloro-6-nitroquinazoline (CAS 162012-71-7) is a halogenated nitroquinazoline derivative that serves as a critical late-stage intermediate in the synthesis of 4-anilinoquinazoline tyrosine kinase inhibitors (TKIs), most notably the second-generation irreversible EGFR/HER2 inhibitor afatinib [1]. The compound was first fully characterized in 2020 by Nguyen et al., who reported its preparation via a three-step sequence (condensation, nitration, chlorination) from 2-amino-4-chlorobenzoic acid in an overall yield of 56.1% [2]. Prior to this publication, no detailed spectroscopic characterization existed, likely due to the compound's documented high instability and reactivity [3].

Why Generic Substitution Fails for 4,7-Dichloro-6-nitroquinazoline – Procurement Risks with Unspecified Quinazoline Intermediates


Quinazoline intermediates with different chloro/nitro substitution patterns (e.g., 2,4-dichloro-6-nitroquinazoline, 4-chloro-6-nitroquinazoline, 4,7-dichloroquinazoline) are not interchangeable in multi-step synthetic routes due to fundamental differences in regioselectivity, reactivity hierarchy, and downstream functionalization outcomes [1]. The specific 4,7-dichloro-6-nitro substitution pattern of CAS 162012-71-7 enables sequential chemoselective manipulations – the 4-position chlorine is more electrophilic and undergoes preferential nucleophilic aromatic substitution (SNAr), while the 7-position chlorine and 6-nitro group remain available for subsequent coupling or reduction steps [2]. This built-in reactivity gradient is essential for the convergent assembly of afatinib and related 4,7-disubstituted quinazolines; substituting an analog with altered halogen placement or missing the 6-nitro directing group will result in different reaction outcomes, requiring complete re-optimization of downstream steps [3].

4,7-Dichloro-6-nitroquinazoline – Quantified Differentiation Evidence Against Closest Analogs


Validated Industrial Route: 56.1% Overall Yield in Three-Step Synthesis

The most scalable route for afatinib synthesis, reported in two Boehringer Ingelheim patents, utilizes 4,7-dichloro-6-nitroquinazoline as the key intermediate [1]. Nguyen et al. validated this route, achieving an overall yield of 56.1% over three steps (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid [2]. This quantitative benchmark directly addresses procurement relevance: the compound is not a theoretical scaffold but a proven intermediate in an industrial pharmaceutical process.

Afatinib intermediate synthesis Quinazoline scaffold Process validation

Spectroscopic Differentiation from Literature-Reported Data: NMR Shift Discrepancy of -0.38 ppm

When comparing their 1H-NMR data with previously reported literature values, Nguyen et al. observed differences of −0.38 ppm, 0.05 ppm, and 0.02 ppm, respectively, which indicate a high level of spectral similarities but with one notable deviation [1]. The peer-review record reveals that earlier literature characterization data were likely attributed to the methanolysis product (4-methoxy-7-chloro-6-nitroquinazoline) rather than the authentic title compound, due to the compound's documented instability and rapid reaction with methanol during MS analysis [2].

Analytical characterization NMR spectroscopy Quality control

Regioselective Reactivity Gradient: 4-Cl vs. 7-Cl Differentiation in Suzuki-Miyaura Coupling

Kabri et al. demonstrated that the 4- and 7-chloro positions in 4,7-dichloroquinazoline derivatives exhibit differential reactivity under Suzuki-Miyaura coupling conditions [1]. Using 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline as a substrate, the authors achieved regioselective mono-coupling at the 4-position when using 4 equivalents of arylboronic acid under microwave irradiation at 150°C for 15 minutes, while the 7-chloro position required distinct conditions for subsequent coupling [2]. This built-in reactivity hierarchy is a direct consequence of the 4,7-dichloro-6-nitro substitution pattern and enables sequential, chemoselective functionalization.

Regioselective cross-coupling Suzuki-Miyaura reaction Diarylquinazoline synthesis

First Complete Spectroscopic Characterization: IR, 1H-NMR, 13C-NMR, and MS Reference Data

Prior to 2020, no detailed characterization of 4,7-dichloro-6-nitroquinazoline had been reported, likely due to its high instability [1]. Nguyen et al. provided the first complete spectroscopic dataset, including melting point (167-169°C), mass spectrometry, FT-IR, 1H-NMR, and 13C-NMR spectroscopies [2]. This characterization enables definitive identity confirmation for incoming material quality control.

Reference standard Spectral library Quality assurance

4,7-Dichloro-6-nitroquinazoline (CAS 162012-71-7) – Procurement-Relevant Application Scenarios


Large-Scale Synthesis of Afatinib and Structurally Related Second-Generation EGFR/HER2 TKIs

This compound is the validated key intermediate in the most scalable reported route for afatinib synthesis, originating from two Boehringer Ingelheim patents [1]. The 56.1% overall three-step yield reported by Nguyen et al. provides a benchmark for process development and cost modeling [2]. Users procuring this compound for afatinib or analogous 4-anilinoquinazoline TKI programs benefit from a route with established industrial precedent.

Sequential Chemoselective Functionalization for 4,7-Disubstituted Quinazoline Library Synthesis

The differential reactivity of the 4- and 7-chloro positions, as demonstrated in regioselective Suzuki-Miyaura coupling studies by Kabri et al., enables sequential functionalization strategies for constructing diverse 4,7-diarylquinazoline libraries [3]. This reactivity gradient is intrinsic to the 4,7-dichloro-6-nitro substitution pattern and supports medicinal chemistry programs exploring novel quinazoline-based kinase inhibitors beyond afatinib.

Quality Control Reference Standard for Incoming Material Verification

Given the documented high instability of this compound and the identification of erroneous characterization data in older literature (where methanolysis products were mistakenly reported as the title compound), the 2020 Nguyen et al. characterization dataset – including 1H-NMR, 13C-NMR, IR, MS, and melting point (167-169°C) – serves as the definitive reference for identity confirmation [4][5]. Procurement specifications should explicitly require that supplied material matches this characterization profile to avoid receiving degraded or misidentified product.

Process Development for Nitroquinazoline-Based Pharmaceutical Intermediates

The three-step synthesis (condensation, nitration, chlorination) from 2-amino-4-chlorobenzoic acid, yielding 56.1% overall, provides a validated starting point for process optimization studies [6]. Users developing proprietary routes to related 6-nitroquinazoline intermediates can benchmark their yields and purity profiles against this published methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichloro-6-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.